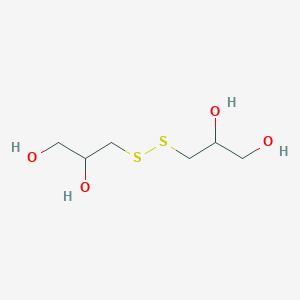

3,3'-Dithiobis(propane-1,2-diol)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3’-Dithiobis(propane-1,2-diol) is a research chemical with the molecular formula C6H14O4S2 and a molecular weight of 214.3 . It is also known by several synonyms, including 1,2-Propanediol, 3,3’-dithiobis-; 3,3’-Disulfanediyldi (1,2-propanediol); Glycerol Impurity (Disulfide Oxidation Product); 3,3’-disulfanediyldipropane-1,2-diol; 1,1’-Dithiobis (2,3-propanediol); 3- (2,3-Dihydroxypropyldisulfanyl)propane-1,2-diol .

Molecular Structure Analysis

The molecular structure of 3,3’-Dithiobis(propane-1,2-diol) contains a total of 25 bonds, including 11 non-hydrogen bonds, 7 rotatable bonds, 4 hydroxyl groups, 2 primary alcohols, 2 secondary alcohols, and 1 disulfide . The InChI Key is KEPSVHAYVNZDDW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3,3’-Dithiobis(propane-1,2-diol) has a molecular weight of 214.3 . It has a complexity of 91.5, and its monoisotopic mass is 214.03335127 . It has 6 hydrogen bond acceptors and 4 hydrogen bond donors . The compound is canonicalized, and it has 7 rotatable bonds .Applications De Recherche Scientifique

It's used in the synthesis and characterization of disulfide cross-linked oligonucleotides, which are essentially undistorted relative to native B-DNA and offer increased stability to duplexes (Ferentz, Keating, & Verdine, 1993).

Its role in the highly efficient thiol–disulphide interchange in peptides has been acknowledged, as propane-1,3-dithiol neatly brings about the S–S → 2SH change (Ranganathan & Jayaraman, 1991).

The compound finds use in the preparation of coenzyme M analogues and their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).

It is involved in the reaction of propane-1,3-dithiole with various chlorides to form 2-hetero-1,3-dithiacyclohexanes, showcasing its utility in organometallic chemistry (Wieber & Schmidt, 1964).

Research indicates its participation in the electronic structure and vibrational analysis of certain molecules, such as 3-(2-methoxyphenoxy) propane-1,2-diol, highlighting its significance in molecular property studies (Sinha et al., 2011).

The RS-·HSR hydrogen bond, observed in α,ω-Dithiols and their monoradicals, presents an intriguing aspect of its chemical behavior and potential applications in understanding hydrogen bonding mechanisms (Karty, Wu, & Brauman, 2001).

Mécanisme D'action

Target of Action

This compound is a derivative of propane-1,2-diol , which is known to interact with various enzymes and proteins in the body . .

Mode of Action

It is known that the compound contains two hydroxyl groups and a disulfide bond , which may allow it to participate in redox reactions and hydrogen bonding. These properties could potentially influence its interactions with biological targets.

Biochemical Pathways

The specific biochemical pathways affected by 3,3’-Dithiobis(propane-1,2-diol) are currently unknown. Propane-1,2-diol, a related compound, is involved in various biological processes, including allergic reactions and xenobiotic metabolism

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of 3,3’-Dithiobis(propane-1,2-diol) have not been extensively studied. Given its structural similarity to propane-1,2-diol, it may share some of its pharmacokinetic properties. Propane-1,2-diol is known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine .

Result of Action

As a research chemical , it may be used to study a variety of biological processes.

Propriétés

IUPAC Name |

3-(2,3-dihydroxypropyldisulfanyl)propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S2/c7-1-5(9)3-11-12-4-6(10)2-8/h5-10H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPSVHAYVNZDDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CSSCC(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.